![molecular formula C33H38N2O7 B2545905 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid CAS No. 2137548-41-3](/img/structure/B2545905.png)
5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a derivative of the fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups. The structure of the compound suggests that it is designed for the protection of amino groups during the synthesis of peptides or other organic molecules.
Synthesis Analysis
The synthesis of related Fmoc-protected compounds involves the use of isocyanates derived from Fmoc-amino acids. The process described in the first paper involves obtaining crystalline solids of carbamates, which are characterized by various spectroscopic methods and used as building blocks for further synthesis, such as the creation of dipeptidyl urea esters .
Molecular Structure Analysis
The molecular structure of Fmoc-protected compounds is characterized by the presence of the Fmoc group, which is a bulky, aromatic moiety that provides steric protection to the amino group. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, such as with triethylamine in dry pyridine .
Chemical Reactions Analysis
The Fmoc group is known for its utility in protecting hydroxy-groups during synthesis. It is compatible with a variety of other protecting groups and can be selectively removed without affecting other base-labile protecting groups . This selective deprotection is crucial in multi-step organic syntheses, particularly in the construction of complex molecules like peptides and nucleic acids.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, Fmoc-protected compounds generally exhibit solid-state crystallinity and are characterized by IR, ^1H NMR, ^13C NMR, and mass spectrometry. These properties are essential for confirming the identity and purity of the synthesized compounds .
Aplicaciones Científicas De Investigación
Peptide Synthesis and Protecting Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively used as a protecting group for amino acids in the synthesis of peptides. The reversible protection it offers is crucial for the synthesis of peptides with 'difficult sequences', aiding in preventing interchain association during solid-phase peptide synthesis (Johnson et al., 1993). This approach facilitates the construction of complex peptide structures by allowing for the sequential addition of amino acids without unwanted side reactions.
Synthesis of Oligomers and Hydroxamic Acids
Fmoc-protected sugar amino acids derived from neuraminic acids have been utilized in the efficient synthesis of oligomers, demonstrating the versatility of the Fmoc group in constructing complex organic molecules (Gregar & Gervay-Hague, 2004). Additionally, N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines have been used for the synthesis of structurally diverse N-substituted hydroxamic acids, highlighting the role of Fmoc chemistry in medicinal chemistry applications (Mellor & Chan, 1997).
Supramolecular Chemistry and Bioorganic Applications
Fmoc-amino acids have been investigated for their self-assembly properties and potential applications in the development of novel hydrogelators, biomaterials, and therapeutics. The supramolecular and structural features of these compounds are crucial for recognizing their properties and applications in biomedical research (Bojarska et al., 2020). The study provides a comprehensive summary of noncovalent interactions and supramolecular synthon patterns in crystal structures of Fmoc-amino acids, underlining their importance in the design of functional materials.
Application in Functional Materials
The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks in amino acids and short peptides modified with Fmoc. This characteristic is beneficial for cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties. The self-organization of Fmoc-modified amino acids and peptides offers a bio-inspired approach to fabricating functional materials (Tao et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O7/c1-21-28(30(36)37)17-23(41-21)19-35(22-11-9-10-16-34(18-22)31(38)42-33(2,3)4)32(39)40-20-29-26-14-7-5-12-24(26)25-13-6-8-15-27(25)29/h5-8,12-15,17,22,29H,9-11,16,18-20H2,1-4H3,(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZAMAFDLREUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CN(C2CCCCN(C2)C(=O)OC(C)(C)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545825.png)
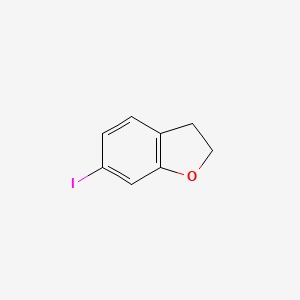
![2-(3,4-Dimethoxyphenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2545828.png)

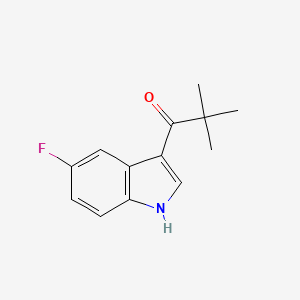

![3-(3-chlorobenzyl)-7-hydroxy-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2545837.png)
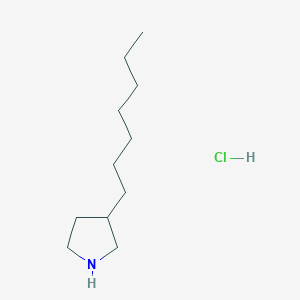
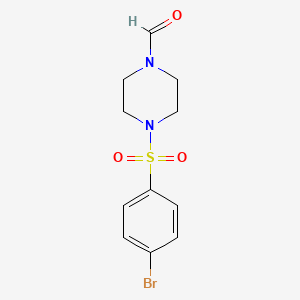

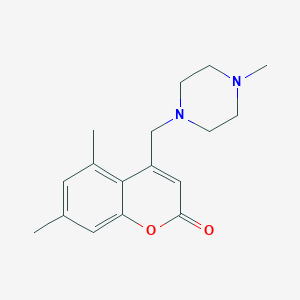
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride](/img/structure/B2545845.png)